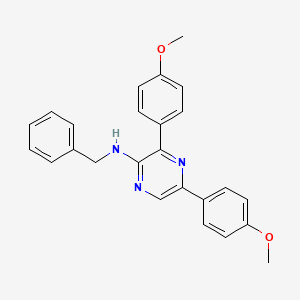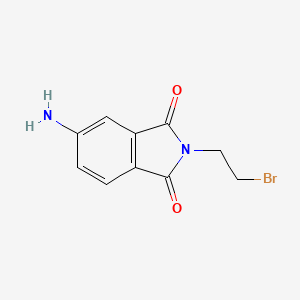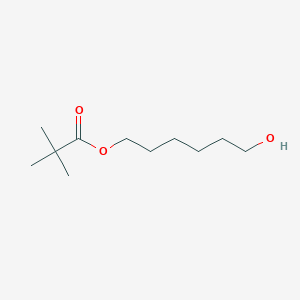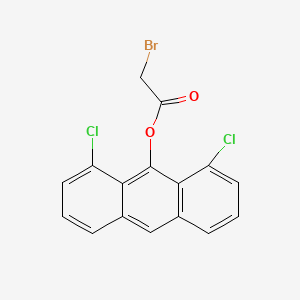
Hexa-1,5-diene-1,3,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexa-1,5-diene-1,3,5-tricarbonitrile is an organic compound characterized by the presence of three nitrile groups and a conjugated diene system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: Hexa-1,5-diene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or water, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts for selective hydrogenation of hexa-1,5-diene . The process may include the addition of tin or silver to enhance the catalytic activity and selectivity.
化学反应分析
Types of Reactions: Hexa-1,5-diene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [4+1] and [6+1] cycloaddition reactions, resulting in the formation of thermodynamically favorable products.
Electrophilic Addition: It can undergo electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Common Reagents and Conditions:
Cycloaddition Reactions: Dichlorogermylene (GeCl2) is commonly used as a reagent for cycloaddition reactions with this compound.
Electrophilic Addition: Hydrogen halides (e.g., HBr) are used under controlled temperature conditions to achieve selective addition.
Major Products Formed:
Cycloaddition Reactions: The major products include various cyclic compounds formed through the addition of GeCl2 to the diene system.
Electrophilic Addition: The addition of hydrogen halides results in the formation of halogenated alkenes.
科学研究应用
Hexa-1,5-diene-1,3,5-tricarbonitrile has diverse applications in scientific research, including:
作用机制
The mechanism of action of hexa-1,5-diene-1,3,5-tricarbonitrile involves its reactivity with various reagents to form stable intermediates and products. For example, in the Cope rearrangement catalyzed by palladium complexes, the compound is converted into acetone through the formation of η3-allylic intermediates . This mechanism highlights the compound’s ability to undergo complex transformations under specific catalytic conditions.
相似化合物的比较
Hexa-1,5-diene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:
1,5-Hexadiene: A simpler diene with two double bonds but lacking the nitrile groups.
Malononitrile Dimer:
Stellane and Twistbrendane Derivatives: These compounds incorporate hexa-1,5-diene units and undergo similar Cope rearrangements.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple nitrile groups, providing a versatile platform for various chemical reactions and applications.
属性
CAS 编号 |
252378-42-0 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
hexa-1,5-diene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9H7N3/c1-8(6-11)5-9(7-12)3-2-4-10/h2-3,9H,1,5H2 |
InChI 键 |
ZFUUHVDPRNUDRK-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC(C=CC#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)



![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)

![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
